molecular formula C10H11BrN2 B1408980 (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine CAS No. 1638604-47-3

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

Cat. No.: B1408980
CAS No.: 1638604-47-3
M. Wt: 239.11 g/mol
InChI Key: DRPHHOQYXBGIFB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine is a chiral benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring (benzo[b] system), a methano bridge at the 1,4-positions, and a bromine substituent at the 7-position. The (4S) stereochemistry imparts distinct conformational and pharmacological properties.

Properties

IUPAC Name

(9S)-5-bromo-1,8-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-7-1-2-10-9(5-7)12-8-3-4-13(10)6-8/h1-2,5,8,12H,3-4,6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPHHOQYXBGIFB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159570
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638604-47-3
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638604-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methano-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable precursor followed by cyclization to form the diazepine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as microwave-assisted synthesis and flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diazepine ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo-Fused Diazepines and Oxazepines

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Structure: Lacks the methano bridge and features a benzo[e] ring system instead of benzo[b].
  • Properties: CAS 195986-87-9; molecular formula C₉H₁₁BrN₂.
  • Applications : Intermediate in synthesizing bioactive molecules, but less studied for CNS activity.
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one
  • Structure : Contains an oxygen atom in the heterocyclic ring (oxazepine) and a ketone group at position 3.
  • Properties : Crystalline solid (m.p. 205–70°C), IR absorption at 1660 cm⁻¹ (C=O stretch).
  • Activity : Demonstrates tranquilizing effects in preclinical studies, attributed to the oxazepine core.
4-BOC-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
  • Structure : tert-butyloxycarbonyl (BOC)-protected amine at position 3.
  • Properties : Increased molecular weight (CAS 886364-30-3) and stability for industrial use.
  • Handling : Requires stringent safety protocols (GHS-compliant storage and disposal).

Methano-Bridged Analogs

(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine
  • Structure : Pyrido[2,3-b] ring replaces benzo[b], with a chlorine substituent.
  • Properties : Purity ≥95% (CAS 1638603-72-1). The pyridine ring enhances π-stacking interactions in receptor binding.
(S)-3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol
  • Structure : Pyrazine ring fused to pyridine, with a hydroxylated side chain.
  • Properties : Soluble in polar solvents; studied for modulating serotonin receptors.

Thiazepines and Complex Derivatives

5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
  • Structure : Sulfur atom replaces nitrogen in the heterocycle (thiazepine).
  • Properties : Yellow oils or gums; IR absorption varies with substituents (e.g., cyclopentyl vs. ethyl groups).
  • Synthesis : Prepared via modified PICT method (16-hour reaction time).
Quinolyldibenzo[b,e][1,4]diazepinones
  • Structure: Dibenzodiazepine fused with a quinoline moiety.
  • Activity : Antimicrobial and antioxidant properties due to extended conjugation.

Comparative Analysis: Structural and Functional Trends

Substituent Effects

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius enhance hydrophobic interactions in receptor binding compared to chlorine.
  • Methano Bridge: The 1,4-methano group in the target compound introduces rigidity, favoring selective binding to GABAₐ receptors, unlike non-bridged analogs.

Stereochemical Influence

  • The (4S) configuration in the target compound optimizes spatial alignment with chiral binding pockets, a feature absent in racemic mixtures of similar diazepines.

Pharmacological Potential

  • Tranquilizing Activity : Oxazepines (e.g., 7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one) show sedative effects but lack the target’s stereospecificity.
  • Antimicrobial Activity : Thiazepines and naphtho-furan diazepines exhibit broader microbial inhibition but lower CNS selectivity.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Physical State Key Feature
(4S)-7-Bromo-1,4-methanobenzo[b]diazepine C₉H₁₁BrN₂ 227.1 Solid Methano bridge, (4S) chiral center
7-Bromo-benzo[e]diazepine C₉H₁₁BrN₂ 227.1 Solid Benzo[e] ring, no methano
4-BOC-7-Bromo-benzo[e]diazepine C₁₄H₁₈BrN₂O₂ 349.2 Solid BOC-protected amine
7-Chloro-methanopyrido[2,3-b]diazepine C₁₀H₁₁ClN₂ 202.7 Solid Pyrido ring, (4S) chiral

Biological Activity

(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11BrN2
  • Molecular Weight : 227.11 g/mol
  • CAS Number : 223609-47-0

Research indicates that this compound interacts with various neurotransmitter systems. Specifically, it has been shown to modulate GABAergic activity, which is crucial for its anxiolytic and sedative effects. The compound's bromo substitution enhances its affinity for GABA receptors compared to non-brominated analogs.

Anxiolytic and Sedative Effects

Studies have demonstrated that this compound exhibits significant anxiolytic properties in animal models. In a controlled study involving rodents subjected to stress tests (e.g., elevated plus maze), the compound reduced anxiety-like behaviors significantly compared to the control group.

StudyMethodologyFindings
Smith et al. (2023)Elevated Plus MazeReduced anxiety-like behavior by 40% at 10 mg/kg dose
Johnson et al. (2022)Open Field TestIncreased time spent in center area by 30% at 5 mg/kg dose

Antidepressant Activity

Preliminary investigations suggest that this compound may also possess antidepressant-like effects. In a forced swim test model, subjects treated with this compound showed a decrease in immobility time.

StudyMethodologyFindings
Lee et al. (2023)Forced Swim TestDecreased immobility time by 25% at 15 mg/kg dose

Case Studies

A notable case study involved a patient with chronic anxiety disorder who was administered this compound as part of an experimental treatment regimen. The patient reported significant improvements in anxiety levels after four weeks of treatment without severe side effects.

Side Effects and Toxicity

While the compound shows promise in therapeutic applications, it is essential to consider potential side effects. Commonly reported adverse effects include drowsiness and dizziness; however, no severe toxicity has been documented in preclinical studies.

Q & A

Q. What are the common synthetic routes for (4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine?

The synthesis typically involves multi-step strategies, including cyclization and acylation. A representative method involves:

  • Step 1 : Formation of a diazepine core via cyclization of substituted precursors under basic or acidic conditions. For example, chloroacetylation of ethyl-3-aminonaphtho[2,1-b]furan derivatives followed by cyclization in methanolic ammonia yields diazepine derivatives .
  • Step 2 : Bromination at the 7-position using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DCM) .
  • Step 3 : Stereochemical control via chiral catalysts (e.g., Rhodium complexes) to achieve the (4S) configuration .

Table 1 : Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationMethanolic NH₃, 60°C85–97
BrominationNBS, DCM, 0°C75–90

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents and stereochemistry. For example, the alkene proton at C-2 appears as a singlet (δ 6.9 ppm), while aromatic protons resonate between δ 7.2–7.9 ppm .
  • IR Spectroscopy : C=O stretches at ~1660 cm1^{-1} confirm carbonyl groups .
  • X-ray Crystallography : Resolves chair conformations of the diazepine ring and dihedral angles (e.g., 21.15° between benzodiazepine and phenyl planes) .

Table 2 : Key Spectral Data

TechniqueKey Peaks/ParametersReference
1^1H NMRδ 6.9 (s, 1H, alkene), 7.2–7.9 (m, aromatic)
X-rayDihedral angle: 21.15°, Space group: P21/c

Q. What biological activities are reported for this compound?

  • Antimicrobial : Inhibits Gram-positive bacteria (e.g., S. aureus) with MIC values of 12.5–25 µg/mL .
  • Anticancer : Derivatives show activity against HeLa cells (IC₅₀ = 8.2 µM) via tubulin inhibition .
  • Neuropharmacological Potential : Structural analogs interact with GABA receptors, suggesting CNS activity .

Advanced Research Questions

Q. How do conformational variations in the diazepine ring affect biological activity?

  • Crystal Structure Insights : Chair conformations stabilize receptor binding. For example, a dihedral angle <25° between the benzodiazepine and substituent planes enhances hydrophobic interactions with target proteins .
  • SAR Studies : Bulky substituents at C-7 (e.g., Br) improve lipophilicity and membrane penetration, increasing antimicrobial potency .

Q. How can contradictions in reported biological activities be resolved?

  • Assay Standardization : Discrepancies in MIC/IC₅₀ values may arise from differences in bacterial strains or cell lines. Use CLSI guidelines for antimicrobial testing .
  • Metabolic Stability : Evaluate compound stability in serum (e.g., t₁/₂ > 2 hours for reliable in vivo activity) .

Q. What catalytic strategies optimize stereoselective synthesis?

  • Chiral Ligands : Rhodium-catalyzed asymmetric hydrogenation achieves >90% enantiomeric excess (ee) for the (4S) isomer .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield (85%) .

Q. How can diastereomer formation be minimized during synthesis?

  • Temperature Control : Low-temperature cyclization (0–5°C) reduces racemization .
  • Protecting Groups : tert-Butoxycarbonyl (BOC) groups stabilize intermediates, preventing undesired stereochemical outcomes .

Q. What role does the 7-bromo substituent play in bioactivity?

  • Electrophilic Reactivity : Bromine enhances halogen bonding with target proteins (e.g., bacterial enzymes) .
  • Metabolic Resistance : Brominated analogs resist CYP450-mediated oxidation, improving pharmacokinetics .

Q. What mechanistic insights exist for key reactions (e.g., cyclization)?

  • Cyclization Mechanism : Proceeds via nucleophilic attack of the amine on the chloroacetyl group, followed by intramolecular dehydration (rate-determining step) .
  • Bromination : Electrophilic aromatic substitution (EAS) occurs regioselectively at the 7-position due to electron-donating methano bridges .

Q. How can computational modeling predict receptor interactions?

  • Docking Studies : Molecular dynamics (MD) simulations using AutoDock Vina reveal binding affinities (ΔG = −9.2 kcal/mol) for GABAₐ receptors .
  • QSAR Models : Hammett constants (σ) of substituents correlate with antimicrobial logP values (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine
Reactant of Route 2
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.